3-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide
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Description
3-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide is a chemical compound with the molecular formula C15H23ClN2O2S and a molecular weight of 330.87. It contains a piperidine ring, which is a common structural element in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is common in many pharmaceuticals .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions .Scientific Research Applications
Antibacterial Agents
Sulfonamides, including our compound of interest, have been widely used as antibacterial agents due to their ability to inhibit bacterial growth by interfering with folic acid synthesis . This property makes them valuable in the development of new antibiotics.
Antidiabetic Applications
Some sulfonamides exhibit antidiabetic properties by influencing insulin release or mimicking insulin action . Research into such applications could lead to new treatments for diabetes.
Antituberculosis Activity
Given the structure of sulfonamides, they may also be explored for their potential in treating tuberculosis, as they have shown efficacy against Mycobacterium tuberculosis .
Antifungal and Antimalarial Uses
The compound’s sulfonamide group could be leveraged in the development of antifungal and antimalarial drugs, expanding its therapeutic reach .
Anti-inflammatory and Analgesic Effects
Sulfonamides can act as anti-inflammatory and analgesic agents, which could be beneficial in managing pain and inflammation-related conditions .
Cancer Research
There is potential for sulfonamide compounds to be used in cancer research, possibly as chemotherapeutic agents due to their ability to inhibit certain enzymes involved in tumor growth .
properties
IUPAC Name |
3-chloro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O2S/c1-12(2)18-8-6-13(7-9-18)11-17-21(19,20)15-5-3-4-14(16)10-15/h3-5,10,12-13,17H,6-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVTWYPXGDCLLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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